molecular formula C9H13NO B14130572 N-Methoxy-N-methyl-1-phenylmethanamine CAS No. 3555-65-5

N-Methoxy-N-methyl-1-phenylmethanamine

Cat. No.: B14130572
CAS No.: 3555-65-5
M. Wt: 151.21 g/mol
InChI Key: ICNUGLBZUJZTOV-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-1-phenylmethanamine is an organic compound with the molecular formula C9H13NO. It is a derivative of methanamine, where the nitrogen atom is substituted with both a methoxy group and a methyl group, and the carbon atom is bonded to a phenyl group. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for N-Methoxy-N-methyl-1-phenylmethanamine involves the coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This reaction is promoted by 1-butyl-3-methylimidazolium chloride under mild conditions . The reaction mechanism involves the formation of an imine intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the catalytic reduction of primary amides using an abnormal N-heterocyclic carbene (aNHC) based potassium complex. This method is efficient and environmentally friendly, as it avoids the use of transition metals and operates under ambient conditions .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-1-phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include primary amines, substituted methanamine derivatives, and various oxides depending on the reaction conditions and reagents used.

Scientific Research Applications

N-Methoxy-N-methyl-1-phenylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Methoxy-N-methyl-1-phenylmethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the nitrogen atom enhance its binding affinity to these targets, facilitating various biochemical reactions. The compound can also participate in hydrogen bonding and ionic interactions, which play a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzylamine: Similar in structure but lacks the methoxy group.

    N-Methyl-1-phenylethanamine: Similar but has an ethyl group instead of a methoxy group.

    Benzylamine: Lacks both the methoxy and methyl groups.

Uniqueness

N-Methoxy-N-methyl-1-phenylmethanamine is unique due to the presence of both methoxy and methyl groups on the nitrogen atom, which significantly influences its chemical reactivity and binding properties. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

3555-65-5

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-methoxy-N-methyl-1-phenylmethanamine

InChI

InChI=1S/C9H13NO/c1-10(11-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

ICNUGLBZUJZTOV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)OC

Origin of Product

United States

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